molecular formula C7H4F3N3O2 B2506618 5-Cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid CAS No. 2287273-03-2

5-Cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid

Cat. No.: B2506618
CAS No.: 2287273-03-2
M. Wt: 219.123
InChI Key: YVOGZEYUHMXRKW-UHFFFAOYSA-N
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Description

5-Cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with cyano, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. Key factors include the use of cost-effective raw materials, efficient reaction conditions, and scalable processes to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

  • Substitution Reactions: : The cyano and carboxylic acid groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

  • Oxidation and Reduction: : The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

  • Cyclization: : The pyrazole ring can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or amines are commonly used in substitution reactions, typically under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be tailored for specific applications in pharmaceuticals and agrochemicals.

Scientific Research Applications

5-Cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid has diverse applications in scientific research:

  • Chemistry: : It serves as a building block for synthesizing more complex heterocyclic compounds, which are valuable in drug discovery and development.

  • Biology: : The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.

  • Industry: : The compound is used in the synthesis of agrochemicals, such as herbicides and fungicides, and in materials science for developing new polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    5-Cyano-1-methyl-3-(trifluoromethyl)pyrazole: Lacks the carboxylic acid group, resulting in different chemical properties and applications.

    1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid: Lacks the cyano group, affecting its reactivity and biological activity.

    5-Cyano-3-(trifluoromethyl)pyrazole-4-carboxylic acid: Lacks the methyl group, which influences its solubility and interaction with biological targets.

Uniqueness

5-Cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the cyano, methyl, and trifluoromethyl groups enhances its versatility and effectiveness in various applications, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

5-cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3O2/c1-13-3(2-11)4(6(14)15)5(12-13)7(8,9)10/h1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOGZEYUHMXRKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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